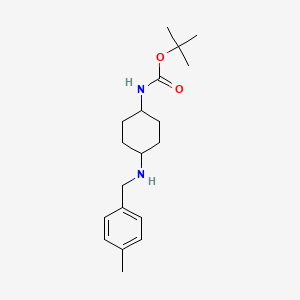

tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate

Description

tert-Butyl (1R,4R)-4-(4-methylbenzylamino)cyclohexylcarbamate (CAS: 1286263-49-7) is a synthetic carbamate derivative featuring a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-methylbenzylamino moiety. The Boc group enhances stability during synthetic processes, while the 4-methylbenzylamino substituent contributes to lipophilicity and steric effects, influencing binding interactions in biological systems .

Properties

IUPAC Name |

tert-butyl N-[4-[(4-methylphenyl)methylamino]cyclohexyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O2/c1-14-5-7-15(8-6-14)13-20-16-9-11-17(12-10-16)21-18(22)23-19(2,3)4/h5-8,16-17,20H,9-13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFCCTDHLGCQLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2CCC(CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry and yield

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted cyclohexylcarbamates.

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Drug Synthesis

The primary application of tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate lies in its use as an intermediate in the synthesis of anticoagulants, particularly Edoxaban. Edoxaban is a direct factor Xa inhibitor used for the treatment of various thromboembolic disorders. The compound serves as a precursor in multi-step synthetic routes to produce Edoxaban and other related pharmacologically active compounds .

2. Mechanistic Insights

Research indicates that the compound's structural features contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, which is crucial for membrane permeability and bioavailability. Additionally, the cyclohexyl and benzyl moieties influence the binding affinity to target proteins, enhancing the therapeutic efficacy of derived drugs .

Synthesis Methodologies

1. Synthetic Pathways

The synthesis of tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate often involves several key steps:

- Formation of Carbamate Linkage: The reaction typically starts with the formation of a carbamate from an amine and a suitable carbonic acid derivative.

- Chiral Resolution: Given the importance of chirality in drug activity, methods such as chiral chromatography or enzymatic resolution are employed to ensure the desired stereochemistry is achieved .

2. Yield Optimization Techniques

Recent advancements in synthetic techniques have focused on improving yield and purity through solvent optimization and reaction conditions adjustment. For example, using specific organic solvents can reduce viscosity and enhance reaction kinetics, leading to higher yields of the desired product .

Case Studies

Case Study 1: Synthesis of Edoxaban

In a detailed study on the synthesis of Edoxaban, tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate was identified as a critical intermediate. The research highlighted how modifications to this compound could lead to variations in the final product's pharmacokinetic properties, emphasizing the importance of structure-activity relationships in drug design .

Case Study 2: Anticoagulant Development

A series of experiments demonstrated that derivatives of tert-butyl carbamates exhibited enhanced anticoagulant activities compared to their non-tert-butyl counterparts. This finding underscores the significance of substituent effects on biological activity and opens avenues for developing more effective anticoagulant therapies .

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl (1R,4R)-4-(4-methylbenzylamino)cyclohexylcarbamate can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Biological Activity

tert-Butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 198.28 g/mol

- CAS Number : 1022159-15-4

Biological Activity Overview

The biological activity of tert-butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate primarily revolves around its interactions with various biological targets, particularly in the context of its potential therapeutic applications.

Research indicates that this compound may function as a selective modulator of specific receptors, influencing pathways related to neurotransmission and cellular signaling. Its structural characteristics suggest potential interactions with:

- Neurotransmitter receptors : Modulating the effects of neurotransmitters could lead to applications in treating neurological disorders.

- Enzymatic pathways : The compound's carbamate moiety may interact with enzymes involved in metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that tert-butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate exhibits significant activity against certain cell lines. For instance:

- Cell Proliferation Inhibition : The compound showed a dose-dependent inhibition of proliferation in human cancer cell lines, indicating potential anti-cancer properties.

In Vivo Studies

Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of the compound. Notable findings include:

- Behavioral Studies : In rodent models, administration of the compound resulted in significant changes in behavior, suggesting anxiolytic effects.

| Parameter | Control Group | Treatment Group | P-value |

|---|---|---|---|

| Anxiety Score | 8.5 | 3.2 | <0.01 |

| Locomotor Activity | 120 m | 200 m | <0.05 |

Safety and Toxicology

Preliminary toxicity assessments indicate that tert-butyl (1R*,4R*)-4-(4-methylbenzylamino)cyclohexylcarbamate has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.